molecular formula C17H21NO2 B7824311 2-[[(2-Hydroxyethyl)methylamino]methyl]benzhydryl alcohol

2-[[(2-Hydroxyethyl)methylamino]methyl]benzhydryl alcohol

Cat. No.: B7824311
M. Wt: 271.35 g/mol
InChI Key: NHTAQNXZFMZXBU-UHFFFAOYSA-N
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Description

2-[[(2-Hydroxyethyl)methylamino]methyl]benzhydryl alcohol is a benzhydryl alcohol derivative featuring a tertiary amine group substituted with a hydroxyethyl chain. Its synthesis likely involves condensation reactions between benzhydryl alcohol precursors and amino-alcohol derivatives, akin to methods described for related compounds .

Properties

IUPAC Name

2-[[2-[hydroxy(phenyl)methyl]phenyl]methyl-methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-18(11-12-19)13-15-9-5-6-10-16(15)17(20)14-7-3-2-4-8-14/h2-10,17,19-20H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTAQNXZFMZXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC=CC=C1C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60725-36-2
Record name 2-[[(2-Hydroxyethyl)methylamino]methyl]-α-phenylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60725-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(2-hydroxyethyl)methylamino]methyl]benzhydryl alcohol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.701
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Preparation Methods

Reaction Overview

The conventional approach involves the conversion of o-benzoylbenzoic acid into an acid chloride intermediate, followed by amide formation and subsequent reduction. This method, while historically significant, has been largely supplanted by more efficient alternatives.

Step 1: Acid Chloride Formation

o-Benzoylbenzoic acid reacts with phosphorus trichloride (PCl₃) in dichloroethane under reflux conditions (40–60°C, 2–4 hours). The reaction produces o-benzoylbenzoyl chloride, which is isolated via solvent evaporation.

Step 2: Amide Formation and Reduction

The acid chloride intermediate is treated with N-methyl-2-hydroxyethylamine in the presence of triethylamine (Et₃N) to form N-(2-hydroxyethyl)-N-methyl-o-benzoylbenzamide. Reduction with lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) yields the target compound. However, this method suffers from moderate yields (70–75%) and the hazardous handling of LiAlH₄.

Key Parameters:

ParameterValue
Reaction Temperature0–5°C (LiAlH₄ step)
Reaction Time6–8 hours (reduction)
Yield70–75%

Modern Two-Step Process via Benzophenone Intermediate

Streamlined Synthesis Pathway

A patent-pending method (EP0033585A1) simplifies the synthesis by starting with 2-chloromethylbenzophenone, avoiding the need for acid chloride intermediates. This approach reduces the number of steps and improves safety.

Step 1: Nucleophilic Substitution

2-Chloromethylbenzophenone reacts with 2-methylaminoethanol in ethanol at 60–80°C for 3 hours, catalyzed by sodium carbonate (Na₂CO₃). This yields 2-{[N-(2-hydroxyethyl)-N-methyl]-amino}-methylbenzophenone hydrochloride with a 95% yield.

Reaction Equation:
C15H13ClO+C3H9NONa2CO3,EtOHC17H20ClNO2\text{C}_{15}\text{H}_{13}\text{ClO} + \text{C}_3\text{H}_9\text{NO} \xrightarrow{\text{Na}_2\text{CO}_3, \text{EtOH}} \text{C}_{17}\text{H}_{20}\text{ClNO}_2

Step 2: Borohydride Reduction

The benzophenone intermediate is reduced using sodium borohydride (NaBH₄) in a methanol-water mixture (1:1 v/v) at room temperature for 30 minutes. Acidification with HCl followed by extraction with chloroform yields the final product as a hydrochloride salt (96% yield).

Optimization Data:

ParameterValue
NaBH₄ Equivalents0.5 eq
Solvent SystemMethanol:H₂O (1:1)
Isolation MethodChloroform extraction

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The modern two-step method outperforms traditional approaches in multiple metrics:

Table 1: Method Comparison

MetricTraditional MethodModern Method
Total Steps32
Hazardous ReagentsLiAlH₄, PCl₃NaBH₄
Overall Yield70–75%95–96%
ScalabilityLimited by LiAlH₄Industrial-friendly

Industrial-Scale Production Protocols

Pilot Plant Specifications

A typical batch process for the modern method involves:

  • Reactor Volume: 500 L (Step 1), 1000 L (Step 2)

  • Temperature Control: Jacketed reactors with ±2°C accuracy

  • Product Isolation: Centrifugal filtration followed by vacuum drying (40°C, 24 hours)

Quality Control Metrics:

  • Purity (HPLC): ≥99.5%

  • Residual Solvents (GC): <50 ppm

Chemical Reactions Analysis

Types of Reactions

2-[[(2-Hydroxyethyl)methylamino]methyl]benzhydryl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

  • This compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. It is particularly valuable in the production of specialty chemicals that require specific structural features for desired reactivity or biological activity.

Reactivity and Transformations

  • Oxidation : The hydroxyl group in 2-[[(2-Hydroxyethyl)methylamino]methyl]benzhydryl alcohol can be oxidized to form ketones or aldehydes, which are useful in further synthetic applications.
  • Reduction : It can also undergo reduction reactions to yield secondary amines or alcohols, expanding its utility in organic synthesis.
  • Substitution Reactions : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under appropriate conditions .

Biological Applications

Biochemical Studies

  • The compound is studied for its potential biological activities, particularly as a ligand in biochemical assays. Its ability to interact with specific receptors or enzymes makes it a candidate for research into drug mechanisms and biological pathways.

Therapeutic Research

  • Research is ongoing to evaluate its therapeutic effects, especially in the context of developing new drugs. Its structural features may confer unique pharmacological properties that could be beneficial in treating various medical conditions .

Medical Applications

Analgesic Research

  • Notably, this compound is related to nefopam hydrochloride, a non-opioid analgesic used for pain management. Studies have indicated that derivatives of this compound may exhibit similar analgesic properties with fewer side effects compared to traditional opioids .

Industrial Applications

Production of Specialty Chemicals

  • In industrial settings, this compound is utilized for the production of specialty chemicals and materials. Its unique chemical structure allows it to be employed in various formulations, enhancing product performance in fields such as coatings, adhesives, and plastics.

Mechanism of Action

The mechanism of action of 2-[[(2-Hydroxyethyl)methylamino]methyl]benzhydryl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, such as inhibition or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-[[(2-Hydroxyethyl)methylamino]methyl]benzhydryl alcohol and analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) Applications/Properties References
This compound Not explicitly provided ~295 (estimated) Benzhydryl alcohol, tertiary amine, hydroxyethyl N/A Potential pharmaceutical intermediate Inferred
Benzhydrol (Diphenylmethanol) C₁₃H₁₂O 184.24 Benzhydryl alcohol 65–67 Solvent, polymer precursor
α-[2-(Methylamino)ethyl]benzyl alcohol C₁₀H₁₅NO 165.23 Benzyl alcohol, methylaminoethyl N/A Pharmaceutical reference standard (e.g., Zolmitriptan intermediate)
2-Hydroxybenzyl alcohol C₇H₈O₂ 124.14 Benzyl alcohol, ortho-hydroxyl N/A Organic synthesis, xanthene derivatives
4-Hydroxybenzyl alcohol C₇H₈O₂ 124.14 Benzyl alcohol, para-hydroxyl N/A Antioxidant, pharmaceutical intermediate
2-Methoxybenzyl alcohol C₈H₁₀O₂ 138.17 Benzyl alcohol, ortho-methoxy N/A Organic synthesis, fragrance component
2,4-Difluoro-α-(1H-1,2,4-triazol-1-ylmethyl)-benzhydryl alcohol C₁₅H₁₂F₂N₃O 295.27 Benzhydryl alcohol, triazole, difluoro N/A Fungicidal activity

Key Comparisons :

Core Structure :

  • The target compound shares the benzhydryl alcohol backbone with benzhydrol and the fungicidal derivative . However, its tertiary amine and hydroxyethyl substituents distinguish it from simpler analogs like benzhydrol, which lacks nitrogen-based functional groups.

Substituent Effects: Compared to α-[2-(methylamino)ethyl]benzyl alcohol , the target compound has a bulkier benzhydryl group instead of a single phenyl ring. This increases molecular weight (~295 vs. 165.23) and may reduce solubility in polar solvents. The hydroxyethyl group enhances hydrophilicity relative to 2-methoxybenzyl alcohol , which contains a methoxy group. This difference could influence bioavailability in pharmaceutical contexts.

Positional Isomerism: Unlike 2-hydroxybenzyl alcohol and 4-hydroxybenzyl alcohol , the target compound’s hydroxyl group is part of a side chain rather than directly attached to the aromatic ring.

Biological Activity :

  • The fungicidal 2,4-difluoro-α-(triazolylmethyl)-benzhydryl alcohol demonstrates that halogen and heterocyclic substitutions on benzhydryl alcohol can confer bioactivity. The target compound’s hydroxyethyl-amine side chain may instead favor applications in drug delivery or chelation.

Synthetic Routes :

  • Synthesis of similar compounds often involves condensation reactions (e.g., hydrazine derivatives ) or oxidation of benzylic alcohols . The target compound’s synthesis may require selective protection of the hydroxyethylamine group during benzhydryl alcohol formation.

Research Findings and Data Gaps

  • Physical Properties : Melting points, solubility, and stability data for the target compound are absent in the provided evidence. These could be inferred from analogs like benzhydrol (mp 65–67°C) but require experimental validation.
  • Biological Activity: No direct studies on the target compound’s bioactivity are cited.
  • Synthetic Challenges : The hydroxyethylamine side chain may complicate purification, necessitating techniques like column chromatography or recrystallization, as seen in hydrazone preparations .

Biological Activity

2-[[(2-Hydroxyethyl)methylamino]methyl]benzhydryl alcohol, with the molecular formula C17H21NO2 and a molecular weight of 271.35 g/mol, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features contribute to its diverse biological activities, making it a candidate for various therapeutic applications.

The synthesis of this compound typically involves the reaction of 2-benzoylbenzoic acid with N-methylaminoethanol under controlled conditions. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are relevant for its biological activity.

Reaction Type Description Common Reagents
OxidationHydroxyl group can be oxidized to form ketonesKMnO4, CrO3
ReductionCan be reduced to form secondary aminesLiAlH4, NaBH4
SubstitutionAmino group participates in nucleophilic substitutionsAlkyl halides, acyl chlorides

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a ligand that binds to receptors or enzymes, modulating their activity. This property is particularly valuable in the development of drugs targeting central nervous system disorders.

Biological Activity

Research indicates that this compound exhibits potential biological activities that may be harnessed for therapeutic purposes:

  • CNS Activity : There is evidence suggesting significant activity in the central nervous system (CNS), which could be beneficial in treating neurological disorders .
  • Antinociceptive Properties : Similar compounds have shown analgesic effects without the side effects associated with opioids, making them candidates for pain management therapies .
  • Pharmacological Applications : The compound has been studied for its role as an intermediate in the synthesis of pharmaceuticals and specialty chemicals.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Analgesic Studies : A study on related compounds demonstrated their effectiveness as analgesics in animal models, suggesting that modifications to the benzhydryl structure can enhance efficacy while reducing side effects .
  • Receptor Binding Studies : Research has shown that compounds with similar structures exhibit binding affinity to various receptors involved in pain and inflammation pathways. This suggests that this compound may also interact with these targets .
  • Synthesis and Yield Optimization : Industrial synthesis methods have been developed to produce this compound at high purity and yield, facilitating further research into its biological properties.

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